molecular formula C14H15FN2O5S B5878027 5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione CAS No. 105411-90-3

5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione

Cat. No. B5878027
CAS RN: 105411-90-3
M. Wt: 342.34 g/mol
InChI Key: LTRMRLWAMQJNGC-UHFFFAOYSA-N
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Description

5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione, also known as PSB-0739, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of sulfonylureas and has been synthesized using various methods.

Scientific Research Applications

Cancer Chemotherapy

5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione: is structurally related to fluorouracil, a widely used chemotherapeutic agent . Its mechanism of action involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis. This compound could potentially be used in the treatment of various cancers, including colorectal, oesophageal, stomach, pancreatic, breast, and cervical cancer. Research could focus on its efficacy, dosage optimization, and side effect profile compared to existing treatments.

Topical Treatment for Skin Conditions

Given its relation to fluorouracil, this compound may have applications as a topical treatment for skin conditions such as actinic keratosis, basal cell carcinoma, and skin warts . Studies could explore its effectiveness in these conditions, formulation stability, skin penetration rates, and local side effects.

Antimetabolite Research

As an antimetabolite, 5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione can be used to study cellular metabolism and the effects of disrupting nucleotide synthesis in cells . This research could provide insights into cell growth regulation and the development of new antimetabolite drugs.

Pharmacogenetics

Research into the pharmacogenetics of this compound could be significant, considering the importance of DPD (dihydropyrimidine dehydrogenase) enzyme levels in the metabolism of fluorouracil-related drugs . Studies could investigate genetic variations affecting DPD levels and their impact on the drug’s efficacy and toxicity.

Neurological Damage Studies

The compound’s potential to cause neurological damage, as seen with fluorouracil, could be an area of research. This would involve examining the neurotoxic effects, mechanisms of action, and preventive measures to mitigate such adverse effects .

Development of Drug Formulations

Research could be directed towards the development of new drug formulations, including controlled-release systems and combination therapies with other chemotherapeutic agents. This would aim to enhance the therapeutic index and reduce systemic toxicity .

Mechanism of Action

properties

IUPAC Name

5-fluoro-1-[4-(2-methylpropoxy)phenyl]sulfonylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5S/c1-9(2)8-22-10-3-5-11(6-4-10)23(20,21)17-7-12(15)13(18)16-14(17)19/h3-7,9H,8H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMRLWAMQJNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147119
Record name Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-

CAS RN

105411-90-3
Record name Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105411903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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